molecular formula C16H20BrN3O B3851276 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol

4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol

Cat. No. B3851276
M. Wt: 350.25 g/mol
InChI Key: HRWXIVNFFKHTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as BIMU-1, and it belongs to the class of imidazoline receptor ligands. The imidazoline receptors are a group of G protein-coupled receptors that are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol involves the activation of the imidazoline receptors. The imidazoline receptors are a group of G protein-coupled receptors that are involved in various physiological processes. The activation of these receptors by 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol leads to the modulation of various signaling pathways, including the inhibition of sympathetic activity, the stimulation of insulin secretion, and the modulation of pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol depend on the specific imidazoline receptor subtype that is activated. Studies have shown that this compound can modulate various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol in lab experiments is its specificity for the imidazoline receptors. This compound has been shown to selectively activate the imidazoline receptors without affecting other G protein-coupled receptors. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol. One area of research is the development of more selective imidazoline receptor ligands. Another area of research is the investigation of the potential therapeutic applications of this compound in other physiological processes, such as inflammation and neurodegeneration. Additionally, the development of new drug delivery systems for this compound could improve its pharmacokinetic properties and reduce its potential toxicity.

Scientific Research Applications

4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as an antihypertensive agent. Studies have shown that this compound can lower blood pressure by activating the imidazoline receptors in the brain. Another area of research is its use as an insulin secretagogue. Studies have shown that this compound can stimulate insulin secretion by activating the imidazoline receptors in the pancreas. Additionally, this compound has been studied for its potential analgesic effects. Studies have shown that this compound can modulate pain perception by activating the imidazoline receptors in the spinal cord.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O/c1-12-15(19-11-18-12)10-20-8-6-16(21,7-9-20)13-2-4-14(17)5-3-13/h2-5,11,21H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWXIVNFFKHTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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